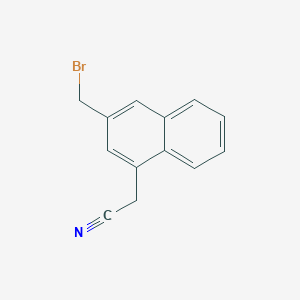![molecular formula C11H6BrN3 B11855976 6-Bromo-[2,3'-bipyridine]-5'-carbonitrile CAS No. 1346687-06-6](/img/structure/B11855976.png)
6-Bromo-[2,3'-bipyridine]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is a heterocyclic organic compound that features a bromine atom and a nitrile group attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile typically involves the bromination of bipyridine derivatives. One common method is the bromination of 2,3’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the nitrogen atoms in the bipyridine ring.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Stille coupling, to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents might be sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions, with bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bipyridines, while coupling reactions can produce extended bipyridine systems with additional functional groups .
Scientific Research Applications
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in bioinorganic chemistry, where it can bind to metal ions in biological systems.
Medicine: Explored for its potential in drug development, particularly in designing molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism by which 6-Bromo-[2,3’-bipyridine]-5’-carbonitrile exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine structure allows it to form stable complexes with transition metals, which can then participate in various catalytic processes. These metal complexes can act as catalysts in organic reactions, facilitating processes such as hydrogenation, oxidation, and cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,2’-bipyridine
- 6-Bromo-4,4’-bipyridine
- 2,2’-Bipyridine
- 4,4’-Bipyridine
Uniqueness
6-Bromo-[2,3’-bipyridine]-5’-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of complex organic molecules and metal complexes, offering advantages over other bipyridine derivatives in terms of versatility and functionality .
Properties
CAS No. |
1346687-06-6 |
|---|---|
Molecular Formula |
C11H6BrN3 |
Molecular Weight |
260.09 g/mol |
IUPAC Name |
5-(6-bromopyridin-2-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6BrN3/c12-11-3-1-2-10(15-11)9-4-8(5-13)6-14-7-9/h1-4,6-7H |
InChI Key |
BXOGSEIANQIAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)







![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11855943.png)




